N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]indolizine-2-carboxamide
Description
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]indolizine-2-carboxamide is a complex organic compound that features a unique combination of indolizine and thiazolidine moieties. The presence of these heterocyclic structures imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-17-10-14(5-6-18(17)23-8-3-9-27(23,25)26)12-21-19(24)15-11-16-4-1-2-7-22(16)13-15/h1-2,4-7,10-11,13H,3,8-9,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZPRRLQZNECMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CNC(=O)C3=CN4C=CC=CC4=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]indolizine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine . The indolizine moiety can be synthesized via a cycloaddition reaction, often using a 1,3-dipolar cycloaddition . The final step involves coupling the two moieties under specific conditions, such as using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]indolizine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the indolizine or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]indolizine-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine structures, such as thiazolidin-4-ones, exhibit diverse biological activities.
Indolizine Derivatives: Indolizine-based compounds are known for their pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness
N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methyl]indolizine-2-carboxamide is unique due to the combination of indolizine and thiazolidine moieties, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
